molecular formula C13H16N2O B13750600 6-Methoxy-2-propylquinolin-4-amine CAS No. 1189106-30-6

6-Methoxy-2-propylquinolin-4-amine

Cat. No.: B13750600
CAS No.: 1189106-30-6
M. Wt: 216.28 g/mol
InChI Key: OKOIIVYWEONWPA-UHFFFAOYSA-N
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Description

4-Amino-6-methoxy-2-propylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The structure of 4-Amino-6-methoxy-2-propylquinoline consists of a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 6-position, and a propyl group at the 2-position.

Chemical Reactions Analysis

4-Amino-6-methoxy-2-propylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6-methoxy-2-propylquinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

4-Amino-6-methoxy-2-propylquinoline can be compared with other quinoline derivatives, such as primaquine, quinine, and other 4-aminoquinolines . These compounds share a similar quinoline core structure but differ in their substituents and specific biological activities.

The uniqueness of 4-Amino-6-methoxy-2-propylquinoline lies in its specific substituents, which may confer distinct biological activities and applications compared to other quinoline derivatives.

Properties

CAS No.

1189106-30-6

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-methoxy-2-propylquinolin-4-amine

InChI

InChI=1S/C13H16N2O/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9/h5-8H,3-4H2,1-2H3,(H2,14,15)

InChI Key

OKOIIVYWEONWPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=C(C=CC2=N1)OC)N

Origin of Product

United States

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